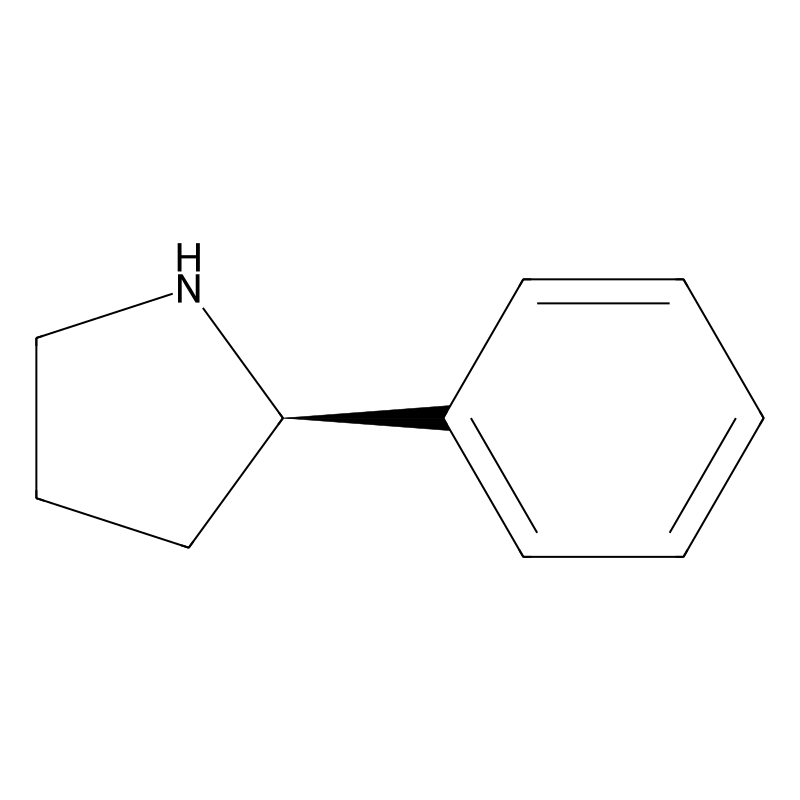(R)-2-Phenylpyrrolidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Medicinal Chemistry
(R)-2-Phenylpyrrolidine can be a building block for the synthesis of novel drug candidates. By attaching different functional groups to the core structure, researchers can create molecules that interact with specific biological targets.
Source
Pubmed Central:[ A novel series of (R)-2-phenylpyrrolidine derivatives as potential BACE1 inhibitors for the treatment of Alzheimer's disease: ]
(R)-2-Phenylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted at the second position with a phenyl group. Its molecular formula is C₁₀H₁₃N, and it has a specific stereochemistry that contributes to its unique properties. The compound is known for its potential as a building block in the synthesis of various pharmaceuticals and biologically active molecules .
- N-alkylation: Reacting with alkyl halides to form N-alkyl derivatives.
- Acylation: Forming amides when reacted with acyl chlorides or anhydrides.
- Cyclization: Engaging in cyclization reactions to produce more complex structures.
These reactions are facilitated by the nucleophilic nature of the nitrogen atom in the pyrrolidine ring.
Research indicates that (R)-2-Phenylpyrrolidine exhibits notable biological activities. It has been identified as a precursor for creating selective inhibitors targeting tropomyosin receptor kinases (TRKs), which are involved in various cancer pathways. This compound has shown promise as part of a new class of pharmacological agents aimed at treating tumors . Additionally, its structural characteristics allow it to interact effectively with biological targets, enhancing its therapeutic potential.
Several methods exist for synthesizing (R)-2-Phenylpyrrolidine:
- From 5-Phenyl-2-Pyrrolidinone: This method involves the reduction of 5-phenyl-2-pyrrolidinone using reducing agents like lithium aluminum hydride .
- Chiral Pool Synthesis: Utilizing chiral starting materials to ensure the formation of the desired stereoisomer.
- Asymmetric Synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over another .
These methods highlight the versatility in synthesizing this compound while maintaining its chiral integrity.
(R)-2-Phenylpyrrolidine finds applications in various fields:
- Pharmaceuticals: As an intermediate in drug synthesis, particularly for compounds targeting neurological and oncological disorders.
- Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.
- Material Science: Investigated for potential uses in developing new materials due to its unique structural properties .
Interaction studies involving (R)-2-Phenylpyrrolidine have primarily focused on its role as a ligand in receptor binding assays. These studies have demonstrated its ability to selectively bind to certain receptors, influencing cellular signaling pathways. The compound's interactions are crucial for understanding its mechanism of action as a drug candidate .
Several compounds share structural similarities with (R)-2-Phenylpyrrolidine, including:
- (S)-2-Phenylpyrrolidine: The enantiomer of (R)-2-phenylpyrrolidine, differing in biological activity and receptor interactions.
- 1-Methyl-2-pyrrolidinone: A solvent and intermediate that lacks the phenyl substitution but shares the pyrrolidine core.
- N-Benzyloxycarbonyl-2-pyrrolidinecarboxylic acid: A derivative used in peptide synthesis.
Comparison TableCompound Structural Features Unique Properties (R)-2-Phenylpyrrolidine Pyrrolidine ring with phenyl group Selective TRK inhibitor precursor (S)-2-Phenylpyrrolidine Pyrrolidine ring with phenyl group Different biological activity 1-Methyl-2-pyrrolidinone
| Compound | Structural Features | Unique Properties |
|---|---|---|
| (R)-2-Phenylpyrrolidine | Pyrrolidine ring with phenyl group | Selective TRK inhibitor precursor |
| (S)-2-Phenylpyrrolidine | Pyrrolidine ring with phenyl group | Different biological activity |
| 1-Methyl-2-pyrrolidinone |








